E-Isomer Stereochemical Selection over Z-Isomer: Melting Point and Pharmaceutical Form Distinction
Within the pyrrolobenzazepine patent family, both (E)- and (Z)-geometric isomers of 9-chloro-11-(3-dimethylaminopropylidene)-11H-pyrrolo[2,1-b][3]benzazepine were synthesized and characterized. The (Z)-isomer hydrogen maleate salt exhibits a melting point of 130–132 °C . The (E)-isomer (Nelezaprine) was explicitly selected as the preferred pharmaceutical form, with the patent disclosing a typical tablet formulation containing 5 mg of (E)-9-chloro-11-(3-dimethylaminopropylidene)-11H-pyrrolo[2,1-b][3]benzazepine hydrogen maleate . This represents a direct head-to-head stereochemical differentiation where only the (E)-configuration was advanced to a defined dosage form, while the (Z)-isomer was not selected for pharmaceutical development.
| Evidence Dimension | Stereochemical isomer selection for pharmaceutical development (melting point and dosage form designation) |
|---|---|
| Target Compound Data | (E)-isomer maleate (Nelezaprine maleate): selected for 5 mg tablet formulation; free base CAS 69624-60-8; maleate salt CAS 107407-62-5 |
| Comparator Or Baseline | (Z)-isomer maleate: melting point 130–132 °C; not selected for pharmaceutical formulation in the patent disclosure |
| Quantified Difference | Binary selection outcome: (E)-isomer advanced to defined solid oral dosage form (5 mg tablet); (Z)-isomer characterized only by melting point with no dosage form disclosed |
| Conditions | Patent disclosure US 4,112,112 (Merck & Co.); stereochemistry confirmed by NMR; maleate salt form for both isomers |
Why This Matters
Procurement of the correct (E)-stereoisomer is critical: the (Z)-isomer is a chemically distinct entity with different solid-state properties (m.p. 130–132 °C), and only the (E)-isomer was developed into a defined pharmaceutical composition, making stereochemical identity verification essential for any research application referencing the original Merck development program.
- [1] Rooney CS, Cragoe EJ Jr, Britcher SF, inventors; Merck & Co., Inc., assignee. Pyrrolo[2,1-b][3]benzazepines useful for producing a skeletal muscle relaxing or tranquilizing effect. United States patent US 4,112,112. 1978 Sep 5. Column 26, lines 28–30 (Z-isomer maleate m.p.); Column 26, lines 42–45 (E-isomer 5 mg tablet formulation). View Source
